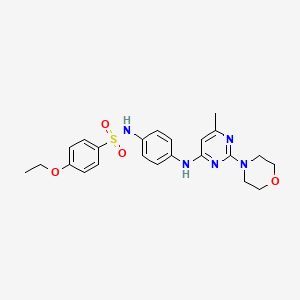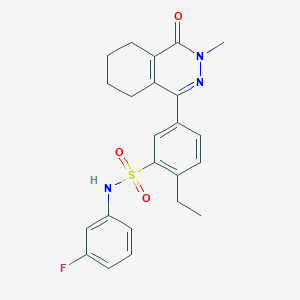![molecular formula C17H12IN3O3S B11315244 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315244.png)
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiadiazole, and benzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the furan and thiadiazole rings separately, followed by their coupling to the benzofuran moiety. The iodination of the furan ring can be achieved using iodine and a suitable oxidizing agent . The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and appropriate electrophiles . The final coupling step may involve amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Substitution: The iodofuran moiety can participate in substitution reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: SnCl2, Pd/C with H2
Coupling Reagents: EDCI, DCC, Pd(PPh3)4 for Sonogashira coupling
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted furan derivatives
Wissenschaftliche Forschungsanwendungen
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Shares the thiophene and benzofuran moieties but lacks the iodofuran and thiadiazole rings.
Hydrazone-bearing tricyclic quinazolines: Contains a similar tricyclic structure but with different functional groups and biological activities.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of furan, thiadiazole, and benzofuran rings, which confer specific chemical reactivity and biological activity not found in other compounds.
Eigenschaften
Molekularformel |
C17H12IN3O3S |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12IN3O3S/c1-8-3-4-10-9(2)14(24-12(10)7-8)16(22)20-17-19-15(21-25-17)11-5-6-13(18)23-11/h3-7H,1-2H3,(H,19,20,21,22) |
InChI-Schlüssel |
OLGZDMBHJNHCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11315170.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11315172.png)
![6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315183.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11315185.png)
![2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11315193.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11315209.png)

![6-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315217.png)



![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B11315245.png)
![N-(4-fluorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315253.png)
